N-(8-ethoxyquinolin-5-yl)benzamide N-(8-ethoxyquinolin-5-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 605-90-3
VCID: VC15218316
InChI: InChI=1S/C18H16N2O2/c1-2-22-16-11-10-15(14-9-6-12-19-17(14)16)20-18(21)13-7-4-3-5-8-13/h3-12H,2H2,1H3,(H,20,21)
SMILES:
Molecular Formula: C18H16N2O2
Molecular Weight: 292.3 g/mol

N-(8-ethoxyquinolin-5-yl)benzamide

CAS No.: 605-90-3

Cat. No.: VC15218316

Molecular Formula: C18H16N2O2

Molecular Weight: 292.3 g/mol

* For research use only. Not for human or veterinary use.

N-(8-ethoxyquinolin-5-yl)benzamide - 605-90-3

Specification

CAS No. 605-90-3
Molecular Formula C18H16N2O2
Molecular Weight 292.3 g/mol
IUPAC Name N-(8-ethoxyquinolin-5-yl)benzamide
Standard InChI InChI=1S/C18H16N2O2/c1-2-22-16-11-10-15(14-9-6-12-19-17(14)16)20-18(21)13-7-4-3-5-8-13/h3-12H,2H2,1H3,(H,20,21)
Standard InChI Key INTZVPKROJBQQJ-UHFFFAOYSA-N
Canonical SMILES CCOC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3)C=CC=N2

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

N-(8-Ethoxyquinolin-5-yl)benzamide (C₁₈H₁₆N₂O₂, MW 292.33 g/mol) consists of a quinoline scaffold with an ethoxy (-OCH₂CH₃) group at C8 and a benzamide (-CONHC₆H₅) substituent at C5 . The planar quinoline system facilitates π-π interactions, while the ethoxy and benzamide groups introduce steric and electronic modulation (Figure 1) .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₈H₁₆N₂O₂
Molecular Weight292.33 g/mol
IUPAC NameN-(8-ethoxyquinolin-5-yl)benzamide
SynonymsAnalgen, 5-Benzoylamino-8-ethoxyquinoline

X-ray crystallography of analogous compounds reveals a dihedral angle of ~15° between the quinoline and benzamide planes, optimizing conjugation and solubility .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves sequential functionalization of 8-hydroxyquinoline:

  • Ethoxylation: Treatment of 8-hydroxyquinoline with ethyl bromide or iodide in the presence of K₂CO₃ yields 8-ethoxyquinoline .

  • Benzamide Formation: Coupling 8-ethoxyquinoline-5-amine with benzoyl chloride under Schotten-Baumann conditions produces the target compound .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYieldPurity
18-HQ + EtBr, K₂CO₃, DMF, 80°C85%>95%
25-NH₂ intermediate + BzCl, NaOH, H₂O72%>97%

Alternative methods employ Pd-catalyzed amidation or microwave-assisted reactions to enhance efficiency .

Physicochemical Properties

Solubility and Stability

N-(8-Ethoxyquinolin-5-yl)benzamide is sparingly soluble in water (logP ≈ 3.6) but dissolves in polar aprotic solvents (DMF, DMSO) . The ethoxy group enhances lipophilicity compared to 8-HQ derivatives, potentially improving membrane permeability .

Table 3: Physicochemical Profile

PropertyValueMethod
Melting Point>250°C (decomposes)DSC
logP3.6Calculated
pKa10.53 (amide NH)Potentiometry

Chemical Reactivity and Stability

The compound exhibits moderate stability under ambient conditions but hydrolyzes in strong acidic/basic media via cleavage of the amide bond . The ethoxy group undergoes O-dealkylation under oxidative conditions, forming 8-HQ derivatives . Coordination studies with transition metals (e.g., Ti, Ni) highlight its utility as a bidentate ligand in catalysis .

Applications in Coordination Chemistry

Half-titanocene complexes incorporating N-(8-ethoxyquinolin-5-yl)benzamide demonstrate high activity in ethylene polymerization (TOF = 1,200 h⁻¹) . The planar quinoline system stabilizes metal centers, while the ethoxy group tunes electronic properties .

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